Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane CAS number and safety data sheet (SDS)
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane CAS number and safety data sheet (SDS)
Title: Advanced Application and Safety Profiling of Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane in Drug Development
Abstract & Strategic Rationale
In the landscape of modern drug discovery, the construction of complex conjugated enynes and functionalized heterocycles often relies on precise carbon-carbon bond formation. Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane (CAS: 81535-78-6) emerges as a highly strategic organometallic building block [1]. As a Senior Application Scientist, I approach this reagent not merely as a chemical entity, but as a dual-function synthetic system.
The structural logic of this compound is elegant: the tributylstannyl moiety serves as a potent, highly polarized nucleophile primed for palladium-catalyzed transmetalation (Stille coupling) [2]. Simultaneously, the diethyl acetal acts as a robust masking group. It protects the highly reactive propargyl aldehyde from unwanted nucleophilic addition or self-condensation under the basic and organometallic conditions required for cross-coupling. This guide deconstructs the physicochemical properties, rigorous safety protocols (SDS), and self-validating experimental workflows necessary to leverage this compound safely and effectively.
Physicochemical Architecture
Understanding the physical parameters of Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane is critical for predicting its behavior in solution and optimizing reaction conditions. The Sn-C(sp) bond is moisture-sensitive over prolonged periods, dictating strict anhydrous storage and handling.
| Property | Value / Description | Experimental Causality |
| CAS Number | 81535-78-6 | Unique identifier for regulatory and procurement tracking [1]. |
| Molecular Formula | C₁₉H₃₈O₂Sn | Dictates the mass balance and atom economy of downstream reactions. |
| Molecular Weight | 417.2 g/mol | High molecular weight necessitates careful stoichiometric calculation [1]. |
| Structural Features | Alkynylstannane + Diethyl Acetal | Enables orthogonal reactivity: cross-coupling followed by acidic deprotection. |
| Physical State | Liquid (typically pale yellow) | High lipophilicity requires non-polar to moderately polar organic solvents (e.g., Toluene, THF, DCE). |
Toxicological Profiling & EHS Directives (SDS)
Organotin compounds, particularly tributyltin (TBT) derivatives, possess severe toxicological and ecotoxicological profiles. They are potent disruptors of oxidative phosphorylation and act as severe marine endocrine disruptors [3]. Handling this reagent requires treating the laboratory environment as a closed, zero-emission system.
GHS Hazard Classification
Based on the generalized safety data for tributyltin derivatives [3][4], the following hazard profile applies:
| Hazard Class | GHS Code | Clinical/Environmental Implication |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. Rapid systemic absorption. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. Highly lipophilic; penetrates nitrile gloves over time. |
| Skin/Eye Irritation | H315 / H319 | Causes severe localized irritation and potential chemical burns. |
| STOT - Repeated Exposure | H372 | Causes damage to the central nervous system and immune system through prolonged exposure. |
| Aquatic Toxicity | H400 / H410 | Very toxic to aquatic life with long-lasting effects. Zero-discharge policy is mandatory. |
Risk Mitigation & Self-Validating Safety Systems
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Engineering Controls: All manipulations must occur within a certified Class II fume hood or a glovebox.
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PPE: Double-gloving (heavy-duty nitrile over standard nitrile) is required. The lipophilic nature of the tributyltin tail allows it to permeate thin barriers.
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Waste Validation: Never dispose of organotin waste in aqueous streams. All tin-containing reaction mixtures must be chemically quenched (see workflow below) to precipitate the tin, allowing for solid-waste incineration.
Mechanistic Workflow: The Stille-Acetal Paradigm
The most common application of Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane is the synthesis of conjugated propargyl aldehydes via a Stille cross-coupling followed by acetal hydrolysis[2]. Below is a field-proven, step-by-step methodology designed with built-in validation checkpoints.
Protocol: Pd-Catalyzed Cross-Coupling & Deprotection
Objective: Synthesize an aryl-propargyl aldehyde intermediate.
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Step 1: System Purging (Anhydrous Setup)
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Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
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Causality: The Sn-C bond is susceptible to protodestannylation in the presence of trace moisture at elevated temperatures, which would yield the uncoupled terminal alkyne and ruin the reaction yield.
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Step 2: Reagent Assembly
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Action: Dissolve the target aryl halide (1.0 equiv) and Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or toluene. Degas the solution via three freeze-pump-thaw cycles.
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Step 3: Catalytic Initiation
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Action: Add PdCl2(PPh3)2 (0.05 equiv). Heat the mixture to 80°C under Argon for 4-12 hours.
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Causality: The elevated temperature overcomes the activation energy barrier for the transmetalation of the sterically bulky tributyltin species onto the palladium center.
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Step 4: Self-Validating Tin Scavenging (Critical EHS Step)
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Action: Cool the reaction to room temperature. Add a 10% w/w aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour.
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Validation Checkpoint: The solution will transition from homogeneous to a cloudy suspension containing a dense white precipitate. Why? Soluble, highly toxic tributyltin halides are converted into polymeric Tributyltin Fluoride ( Bu3SnF ), which is completely insoluble in both water and organic solvents.
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Action: Filter the suspension through a pad of Celite. The filtrate now contains your tin-free organic product.
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Step 5: Acetal Hydrolysis
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Action: Treat the isolated organic intermediate with 10% aqueous trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 2 hours.
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Causality: The mild acidic conditions quantitatively unmask the diethyl acetal, revealing the highly reactive propargyl aldehyde for subsequent downstream API synthesis.
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Process Visualization
The following diagram maps the logical flow of the experimental procedure, highlighting the critical intersection between synthetic chemistry and safety engineering.
Fig 1: Experimental workflow and safety logic for tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane.
References
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Science of Synthesis: Alkynylstannanes . Thieme Connect. Retrieved from:[Link]
